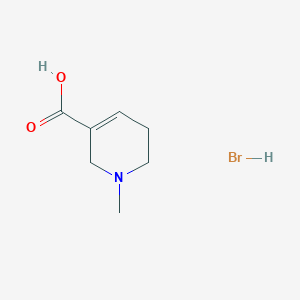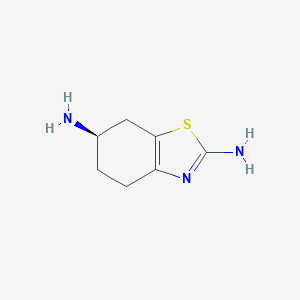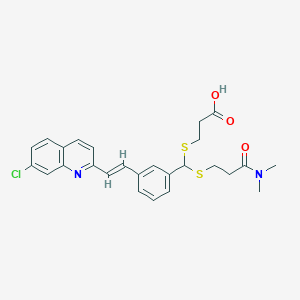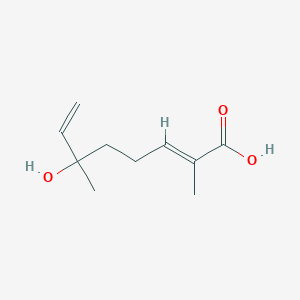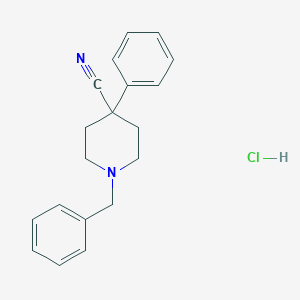
Dibenzyl D,L-Stepholidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dibenzyl D,L-Stepholidine is a chemical compound with the molecular formula C33H33NO4 and a molecular weight of 507.6 g/mol .
Molecular Structure Analysis
The molecular structure of Dibenzyl D,L-Stepholidine includes a complex arrangement of carbon, hydrogen, nitrogen, and oxygen atoms . Unfortunately, specific details about its molecular structure were not found in the available resources.
Chemical Reactions Analysis
While there is information available about the chemical reactions of related compounds, such as Dibenzyl Disulfide and Dibenzyl Sulphide , specific details about the chemical reactions of Dibenzyl D,L-Stepholidine were not found in the available resources.
Aplicaciones Científicas De Investigación
Application in Neuroscience
Dibenzyl D,L-Stepholidine (also known as L-Stepholidine) has been studied for its effects on dopamine signaling pathways in rat prelimbic cortical neurons . The method of application involved using a whole-cell patch clamp in rat brain slices . L-Stepholidine was found to significantly increase the frequency of spontaneous excitatory postsynaptic currents (sEPSC) in a concentration-dependent manner . This effect was blocked by a selective D1 dopamine receptor antagonist, indicating that L-Stepholidine elicits its effect on the frequency of sEPSC via presynaptic D1 receptors .
Application in Alzheimer’s Disease Treatment
L-Stepholidine has been investigated for its potential therapeutic effects in models of Alzheimer’s disease . The compound was found to improve hippocampus-dependent memory, surface expression of glutamate receptor A (GluA1)-containing AMPA receptors, and spine density in the hippocampus of amyloid precursor protein (APP) and presenilin 1 (PS1) double-transgenic mice . The study also found that L-Stepholidine protected the long-term potentiation in hippocampal slices induced by amyloid β-derived diffusible ligands (ADDLs) .
Application in Dopamine Receptor Research
L-Stepholidine has been studied for its unique properties as a dopamine D1-type receptor agonist and D2-type receptor antagonist . This dual property makes L-Stepholidine a subject of interest in dopamine receptor research, particularly in the context of neuropsychiatric disorders .
Application in Parkinson’s Disease Treatment
Dibenzyl D,L-Stepholidine (L-Stepholidine) has been investigated for its potential therapeutic effects in models of Parkinson’s disease . Parkinson’s disease is a common neurodegenerative disorder that results in significant disability 10 to 15 years after onset . The treatment of Parkinson’s disease has centered on restoration of dopaminergic activity in the brain . L-Stepholidine, due to its unique pharmacological profile as a dopamine D1 receptor agonist and D2 receptor antagonist, is being studied for its potential benefits in this context .
Application in Schizophrenia Treatment
L-Stepholidine has been studied for its potential therapeutic effects in the treatment of schizophrenia . Schizophrenia is a devastating worldwide illness that affects approximately 1% of the global population . Since L-Stepholidine acts as a D1 dopamine receptor agonist and a D2 dopamine receptor antagonist, it is being considered for its potential benefits in the treatment of schizophrenia .
Application in Drug Addiction Treatment
L-Stepholidine has been studied for its potential use in treating drug addiction . It has been found to attenuate heroin self-administration and cue-induced reinstatement in rats . This suggests that L-Stepholidine may be effective for the treatment of opiate addiction .
Application in Anxiety Treatment
Anxiety disorders are the most common mental illness in the U.S., affecting 40 million adults in the United States age 18 and older, or 18.1% of the population every year . L-Stepholidine could potentially be used in the treatment of anxiety disorders. However, more research is needed to confirm its effectiveness and safety in this application.
Application in Neurodegenerative Diseases Treatment
Neurodegenerative diseases are incurable and debilitating conditions that result in progressive degeneration and / or death of nerve cells. This causes problems with movement (ataxias), or mental functioning (dementias) . Dibenzyl D,L-Stepholidine (L-Stepholidine) could potentially be used in the treatment of neurodegenerative diseases. However, more research is needed to confirm its effectiveness and safety in this application.
Propiedades
IUPAC Name |
3,9-dimethoxy-2,10-bis(phenylmethoxy)-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H33NO4/c1-35-31-18-26-15-16-34-20-28-25(13-14-30(33(28)36-2)37-21-23-9-5-3-6-10-23)17-29(34)27(26)19-32(31)38-22-24-11-7-4-8-12-24/h3-14,18-19,29H,15-17,20-22H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNGSKEIBKZYUSG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C3CC4=C(CN3CCC2=C1)C(=C(C=C4)OCC5=CC=CC=C5)OC)OCC6=CC=CC=C6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H33NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90554300 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dibenzyl D,L-Stepholidine | |
CAS RN |
62744-18-7 |
Source


|
| Record name | 2,10-Bis(benzyloxy)-3,9-dimethoxy-5,8,13,13a-tetrahydro-6H-isoquinolino[3,2-a]isoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90554300 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

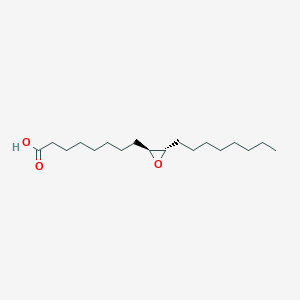
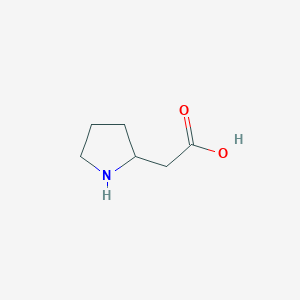
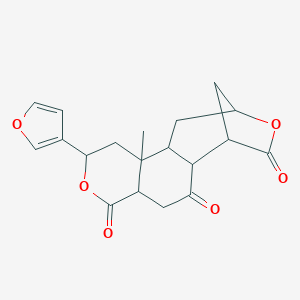
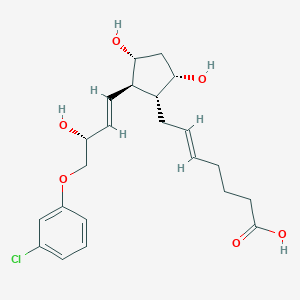
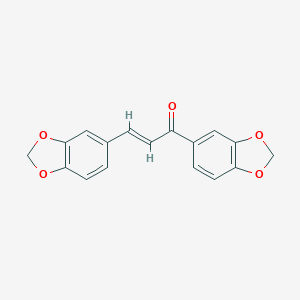
![4-[2-(3,4-Dihydro-6,7-dimethoxy-4-methyl-3-oxo-2-quinoxalinyl)ethyl]-3H-1,2,4-triazole-3,5(4H)-dione](/img/structure/B24017.png)
![N-(6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl)acetamide](/img/structure/B24021.png)
